

A Head-to-Head Comparison of Second-Generation HIV-1 Maturation Inhibitors

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Compound of Interest

Compound Name: GSK3532795

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **GSK3532795** and other second-generation HIV-1 maturation inhibitors (MIs), with supporting experimental data. Maturation inhibitors are a class of antiretroviral drugs that target the final stages of the HIV-1 life cycle, preventing the formation of mature, infectious virions.

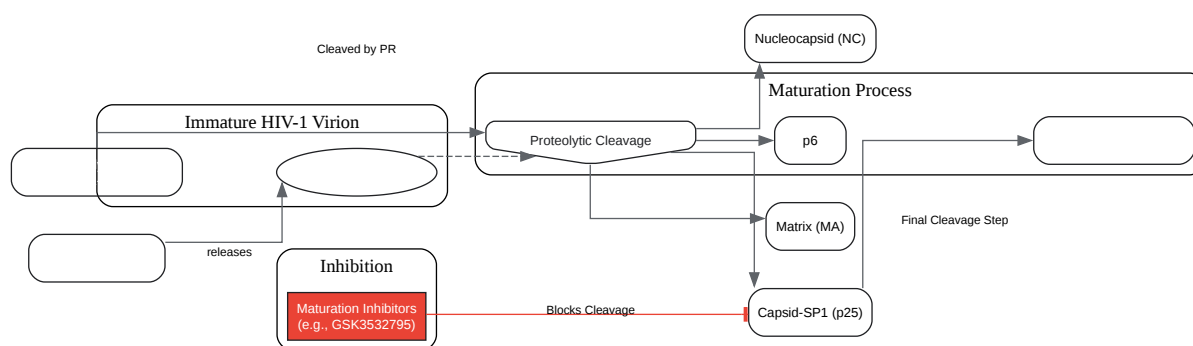
Initially, it is important to clarify that **GSK3532795** is an inhibitor of HIV-1 maturation, not a myeloid inhibitor. This guide will focus on its comparison with other drugs in its class.

Mechanism of Action

HIV-1 maturation is a critical process involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This cleavage cascade leads to the structural rearrangement of the virion core, rendering it infectious. Maturation inhibitors specifically target the final cleavage event in this process: the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). By binding to the Gag polyprotein at the CA-SP1 junction, these inhibitors prevent the protease from accessing the cleavage site. This results in the release of immature, non-infectious viral particles.^{[1][2]}

The first-in-class maturation inhibitor, bevirimat, demonstrated the potential of this mechanism but was hampered by the presence of naturally occurring polymorphisms in the Gag protein in a significant portion of HIV-1 strains, leading to resistance.^{[1][3]} Second-generation MIs, such

as **GSK3532795**, were developed to overcome this limitation and exhibit a broader spectrum of activity against these resistant variants.[4][5]



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Caption: HIV-1 Gag polyprotein processing pathway and the mechanism of action of maturation inhibitors.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of **GSK3532795** and other maturation inhibitors against wild-type and resistant strains of HIV-1. EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values are presented in nanomolar (nM).

Table 1: Antiviral Activity Against Wild-Type HIV-1

Compound	Generation	HIV-1 Strain	Assay	EC50/IC50 (nM)	Reference(s)
Bevirimat	First	NL4-3	Cytoprotection	10.3	[4]
GSK3532795	Second	NL4-3	Luciferase Reporter	0.9 (FC-IC50 vs HXB2)	[5]
GSK3640254	Second	Subtype B (mean)	Multiple-cycle	1.9	[6][7]
MPC-9055	Second	IIIB	PBMC	7	[8]

Table 2: Antiviral Activity Against Maturation Inhibitor-Resistant HIV-1 Strains

Compound	Generation	HIV-1 Strain (Mutation)	Assay	EC50/IC50 (nM)	Fold Change vs WT	Reference(s)
Bevirimat	First	NL4-3 (V370A)	Cytoprotection	>1000	>97	[4]
GSK3532795	Second	NL4-3 (V370A)	Luciferase Reporter	2.7 (FC-IC50 vs HXB2)	3	[5]
GSK3532795	Second	NL4-3 (A364V)	Luciferase Reporter	>250	>278	[4][9]
GSK3640254	Second	Subtype B (V362I/V370A)	Multiple-cycle	(highly sensitive)	-	[6][7]
MPC-9055	Second	NL4-3 (A364V)	Cytoprotection	3950	395	[8]

Resistance Profiles

A key differentiator among maturation inhibitors is their susceptibility to resistance-conferring mutations in the HIV-1 Gag protein.

- **Bevirimat:** The clinical development of bevirimat was halted due to its reduced activity against viruses with baseline polymorphisms in the SP1 region of Gag, particularly at positions 369, 370, and 371.[\[1\]](#)[\[4\]](#) In vitro studies also identified resistance mutations at the CA-SP1 cleavage site.[\[10\]](#)
- **GSK3532795:** This second-generation inhibitor was designed to be active against bevirimat-resistant strains.[\[4\]](#) However, in vitro and clinical studies have shown that certain mutations, notably A364V and V362I in the Gag protein, can confer resistance to **GSK3532795**.[\[11\]](#)[\[12\]](#)
- **GSK3640254:** This next-generation MI demonstrates improved activity against a range of polymorphic variants that are less sensitive to **GSK3532795**.[\[13\]](#)[\[14\]](#) While it shows broad activity, the A364V mutation has also been identified as a potential resistance pathway for GSK3640254.[\[6\]](#)
- **MPC-9055:** In vitro resistance selection studies with MPC-9055 also identified the A364V mutation at the CA-SP1 junction as a primary resistance mechanism.[\[8\]](#)

Clinical Trial Overview

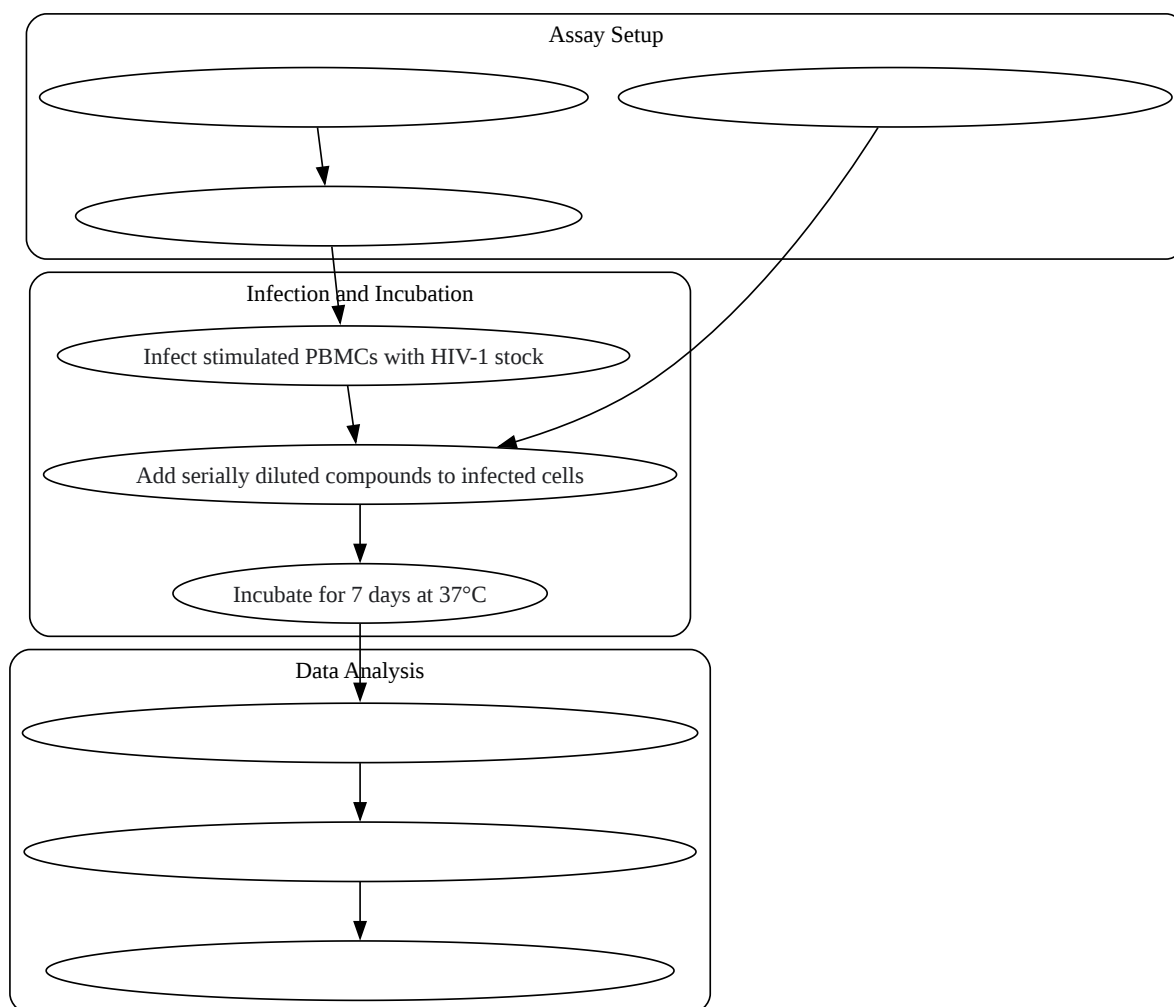
Table 3: Summary of Key Clinical Trial Findings

Compound	Phase	Population	Key Findings	Reference(s)
GSK3532795	IIb	Treatment-naïve HIV-1 infected adults	Efficacious in reducing HIV-1 RNA, but development was discontinued due to gastrointestinal intolerability and treatment-emergent resistance to the NRTI backbone.	[15] [16]
GSK3640254	IIa	HIV-1 infected adults	Demonstrated a dose-dependent reduction in plasma HIV-1 RNA. Generally well-tolerated. Emergence of resistance was observed at higher doses.	[17]
Bevirimat	II	HIV-1 infected adults	Showed dose-dependent viral load reduction, but a significant proportion of patients did not respond due to baseline Gag polymorphisms.	[3]

Experimental Protocols

In Vitro Antiviral Activity Assay (PBMC Assay)

This protocol describes a representative method for determining the 50% inhibitory concentration (IC₅₀) of a compound against HIV-1 in primary human peripheral blood mononuclear cells (PBMCs).



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